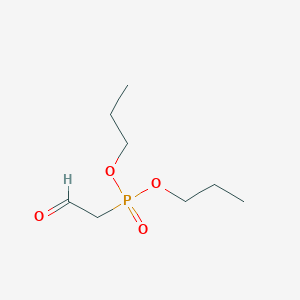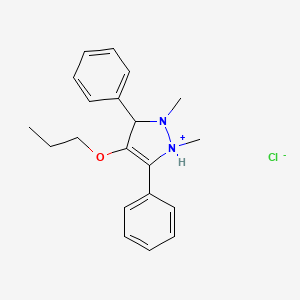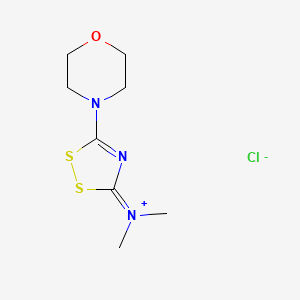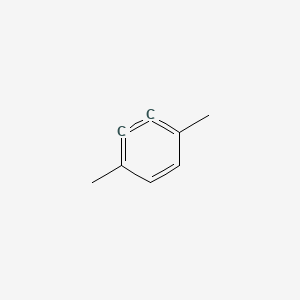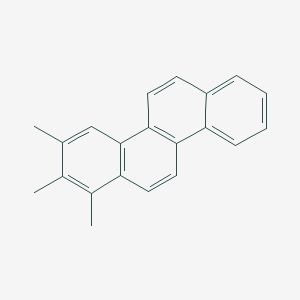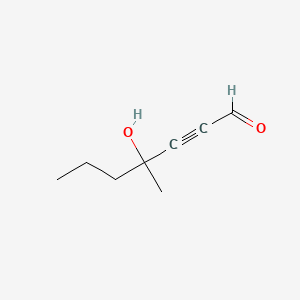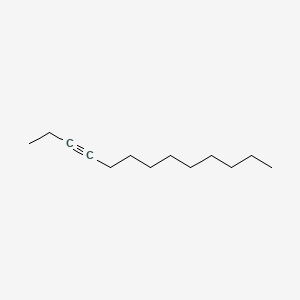
3-Tridecyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, This compound . It is a linear alkyne with the triple bond located at the third carbon atom in the chain. The compound is used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Tridecyne can be synthesized through various methods. One common method involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This reaction typically uses n-Butyllithium (n-BuLi) as a reagent in a solvent like hexamethylphosphoramide (HMPA) at low temperatures . Another method involves the use of alkyltriphenylphosphonium bromides in a Wittig reaction to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using commercially available reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tridecyne undergoes several types of chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form various oxygenated products.
Reduction: Hydrogenation of this compound can lead to the formation of alkanes.
Substitution: The compound can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogenation typically uses as a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-Tridecyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Tridecyne involves its interaction with various molecular targets and pathways. The triple bond in the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of various products that exert different effects on biological systems. The specific molecular targets and pathways involved depend on the nature of the reaction and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Tridecyne can be compared with other similar compounds, such as:
1-Tridecyne: Another alkyne with the triple bond at the first carbon atom.
2-Tridecyne: An alkyne with the triple bond at the second carbon atom.
3-Tridecene: An alkene with a double bond at the third carbon atom.
Uniqueness
The unique position of the triple bond in this compound gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60186-78-9 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
tridec-3-yne |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-5,7,9-13H2,1-2H3 |
InChI-Schlüssel |
HDLJOUCNTFYRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC#CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
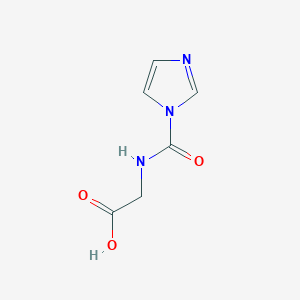
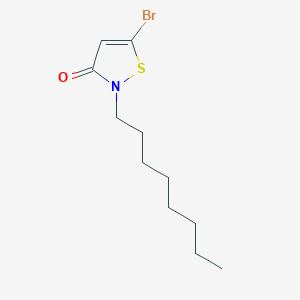
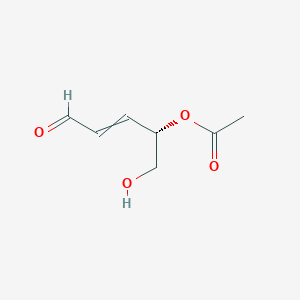
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
